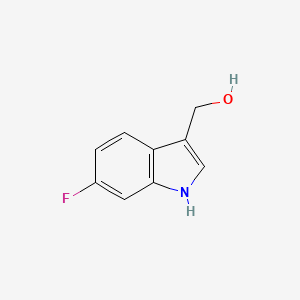

(6-fluoro-1H-indol-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-fluoro-1H-indol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-4,11-12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSZNFKFFLKGHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of 6-Fluoroindole Derivatives

A two-step approach involves synthesizing 6-fluoroindole followed by hydroxymethylation at the 3-position.

Step 1: Synthesis of 6-Fluoroindole

6-Fluoroindole is prepared via Fischer indole synthesis using 4-fluorophenylhydrazine and pyruvic acid under acidic conditions (H₂SO₄, ethanol, 80°C, 12 h). Yield: 68–72%.

Step 2: Hydroxymethylation at the 3-Position

3-Hydroxymethylation is achieved via:

- Vilsmeier-Haack Formylation : Treating 6-fluoroindole with POCl₃ and DMF (0°C to 25°C, 4 h) yields 6-fluoroindole-3-carbaldehyde, followed by NaBH₄ reduction (MeOH, 0°C, 1 h) to the alcohol. Yield: 65–70%.

- Direct Lithiation : Using LDA (lithium diisopropylamide) at −78°C in THF, followed by quenching with paraformaldehyde, affords the hydroxymethyl derivative. Yield: 58–63%.

Reduction of 6-Fluoroindole-3-Carbonyl Precursors

Starting Material

6-Fluoroindole-3-carbaldehyde or 6-fluoroindole-3-acetonitrile (prepared via cyanation of 6-fluoroindole using NaCN/DMF at 150°C).

Reduction Methods

One-Pot Tandem Synthesis

A novel method combines indole cyclization and hydroxymethylation:

- Condensation of 4-fluoroaniline with glycerol (H₂SO₄, 120°C, 8 h) forms 6-fluoroindole.

- In situ formylation (DMF/POCl₃) and NaBH₄ reduction yield the target compound. Yield: 60–65%.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalysts and Reagents

- POCl₃ vs. PCl₅ : POCl₃ gives higher regioselectivity (95:5 3- vs. 2-formylation).

- NaCN vs. KCN : NaCN in DMF improves nitrile formation kinetics (reaction time: 4 h vs. 6 h).

Characterization and Analytical Validation

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

(6-fluoro-1H-indol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of (6-fluoro-1H-indol-3-yl)aldehyde or (6-fluoro-1H-indol-3-yl)carboxylic acid.

Reduction: Formation of (6-fluoro-1H-indol-3-yl)methane.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the indole structure, including (6-fluoro-1H-indol-3-yl)methanol, exhibit significant anticancer activities. For instance, derivatives of indoles have been shown to inhibit the proliferation of various cancer cell lines, including gastric cancer and glioblastoma models. The compound's interaction with biological targets such as enzymes and receptors can modulate pathways involved in tumor growth and metastasis .

Neuropharmacological Effects

Fluorinated indoles are known to interact with serotonin receptors, which may influence mood and behavior. Studies suggest that this compound could serve as a lead compound for developing treatments for mood disorders by enhancing serotonin receptor binding affinity .

Antimicrobial Activity

The indole moiety has been associated with a range of biological activities, including antibacterial effects. Compounds similar to this compound have demonstrated efficacy against various bacterial strains, making them potential candidates for new antimicrobial agents .

Agrochemical Applications

The unique properties of this compound also extend to agrochemicals. Its derivatives can function as herbicides or pesticides due to their ability to interfere with plant growth regulators or microbial processes. The fluorination enhances the stability and effectiveness of these compounds in agricultural applications .

Material Science Applications

In material science, fluorinated compounds like this compound are explored for their unique physical properties. They can be used in the synthesis of advanced functional materials due to their improved thermal stability and chemical resistance .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique properties compared to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Fluoroindole | Fluorine at position 5 | Enhanced biological activity |

| 6-Chloroindole | Chlorine at position 6 | Different reactivity patterns |

| 1-Methylindole | Methyl group at position 1 | Increased lipophilicity |

| 5-Hydroxyindole | Hydroxyl group at position 5 | Potential neuroprotective effects |

The distinct combination of fluorination and hydroxymethylation in this compound may provide advantages in biological activity and chemical reactivity compared to its analogs .

Mechanism of Action

The mechanism of action of (6-fluoro-1H-indol-3-yl)methanol involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation . The fluorine atom can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points: Fluorinated derivatives generally exhibit higher melting points than non-fluorinated analogs due to increased polarity. For instance, methyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate (mp: 182–184°C) vs. non-fluorinated indole derivatives (typically <150°C).

- Solubility : The hydroxymethyl group improves water solubility, but bulky substituents (e.g., phenylsulfonyl in ) may reduce it.

Stability and Reactivity

- Acidity : The 6-fluoro substituent increases the acidity of the hydroxymethyl group, facilitating deprotonation in nucleophilic reactions .

- Protection Strategies : Carbamate protection (e.g., tert-butyl in ) or sulfonyl groups (e.g., phenylsulfonyl in ) are employed to stabilize reactive sites during synthesis.

Biological Activity

(6-Fluoro-1H-indol-3-yl)methanol is a fluorinated derivative of indole, notable for its diverse biological activities. This compound features a hydroxymethyl group attached to the indole framework and a fluorine atom at the 6-position, which enhances its chemical reactivity and biological profile. Research has shown that compounds like this compound can exhibit significant anticancer, antimicrobial, and neuropharmacological properties.

The synthesis of this compound can be achieved through various methods, including:

- Mannich-type reactions : These reactions involve the condensation of indole derivatives with formaldehyde and amines.

- Friedel-Crafts alkylation : This method allows for the functionalization of the indole structure, enhancing its biological activity.

The introduction of fluorine is particularly significant as it can improve lipophilicity and metabolic stability, which are crucial for drug development.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity against various cancer cell lines. Similar fluorinated indoles have demonstrated inhibitory effects on:

- Breast cancer

- Lung cancer

- Leukemia

For instance, studies have shown that compounds structurally related to this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . It exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve inhibition of bacterial DNA replication, similar to other antibacterial agents .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.01 µg/mL |

| Escherichia coli | 0.03 µg/mL |

| Klebsiella pneumoniae | 0.06 µg/mL |

| Pseudomonas aeruginosa | 0.25 µg/mL |

Neuropharmacological Effects

The interaction of this compound with serotonin receptors has been explored, suggesting potential implications in mood regulation and treatment of psychiatric disorders. Fluorinated indoles have been studied for their ability to modulate neurotransmitter systems, which could lead to new therapeutic avenues for conditions such as depression and anxiety .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Case Study on Anticancer Activity : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls, indicating its potential as an anticancer agent.

- Case Study on Antimicrobial Resistance : In a clinical setting, this compound was tested against multidrug-resistant strains of bacteria. The compound showed promising results with low MIC values, suggesting its efficacy as a novel antimicrobial agent against resistant pathogens.

Q & A

Q. Key Variables :

- Base selection : Strong bases like NaH improve substitution efficiency but may increase side reactions.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

- Temperature : Elevated temperatures (60–80°C) accelerate substitutions but risk decomposition .

Q. Basic Research Focus

- ¹H NMR : The hydroxymethyl group (-CH₂OH) appears as a triplet (δ 4.5–5.0 ppm) coupled with adjacent protons. Fluorine-induced splitting in the indole ring confirms substitution at position 6 .

- ¹³C NMR : The fluorinated carbon (C6) shows a characteristic downfield shift (~160 ppm) due to electronegativity effects .

- IR : A broad O-H stretch (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) confirm functional groups .

Q. Advanced Application :

- HR-MS : Exact mass analysis (e.g., m/z 165.066 for C₉H₈FNO) distinguishes isomers with similar fragmentation patterns .

What mechanisms underlie the biological activity of this compound in CNS-related studies?

Advanced Research Focus

The indole scaffold mimics serotonin, suggesting interactions with 5-HT receptors. Mechanistic studies involve:

- Receptor binding assays : Competitive displacement of radiolabeled ligands (e.g., [³H]5-HT) quantifies affinity .

- Molecular docking : Simulations reveal hydrogen bonding between the hydroxymethyl group and Ser159/Thr160 residues in 5-HT₂A receptors .

Contradiction Analysis :

Conflicting reports on efficacy may arise from:

- Fluorine positioning : Meta- vs. para-fluorine alters electron distribution, affecting receptor fit .

- Solubility limitations : Low aqueous solubility (logP ~2.1) reduces bioavailability in in vivo models .

How can researchers address discrepancies in reported solubility and stability data for this compound?

Q. Methodological Approach

- Solubility profiling : Use shake-flask assays with HPLC quantification across solvents (e.g., DMSO, PBS).

- Stability studies : Accelerated degradation tests (40°C/75% RH) monitor hydrolysis of the hydroxymethyl group .

Q. Advanced Process Chemistry

- Continuous flow reactors : Minimize exothermic risks during NaBH₄ reductions and improve mixing .

- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .

Q. Yield Optimization :

- Catalytic systems : Pd/C or Raney nickel enhances reduction efficiency while reducing borohydride usage .

How do structural modifications (e.g., halogen substitution) impact the compound’s reactivity and bioactivity?

Q. Structure-Activity Relationship (SAR) Insights

- Fluorine vs. Chlorine : Fluorine’s electronegativity increases metabolic stability but reduces π-π stacking in receptor binding .

- Hydroxymethyl vs. Carboxylic acid : The -CH₂OH group improves blood-brain barrier penetration compared to bulkier substituents .

Q. Advanced Computational Chemistry

- DFT calculations : Gaussian09 simulations quantify fluorine’s inductive effects on the indole ring’s electron density .

- Molecular dynamics (MD) : Predicts conformational flexibility in aqueous vs. lipid environments .

Key Finding :

Fluorine’s -I effect stabilizes the indole π-system, enhancing binding to hydrophobic receptor pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.